(2Z,5E)-5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen substitutions and a thiazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the phenyl and phenylimino groups. The final steps involve the bromination and chlorination of the aromatic rings under controlled conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound with a bromomethyl group, used in organic synthesis.
Uniqueness
(2Z,5E)-5-({3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which includes multiple halogen substitutions and a thiazolidinone core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H18Br2Cl2N2O2S |
---|---|
Molecular Weight |
689.2 g/mol |
IUPAC Name |
(5E)-5-[[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H18Br2Cl2N2O2S/c30-20-13-19(27(24(31)15-20)37-17-18-11-12-21(32)16-25(18)33)14-26-28(36)35(23-9-5-2-6-10-23)29(38-26)34-22-7-3-1-4-8-22/h1-16H,17H2/b26-14+,34-29? |
InChI Key |
DMSYJOYMIWSSKW-KJVGOMGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)/S2)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.